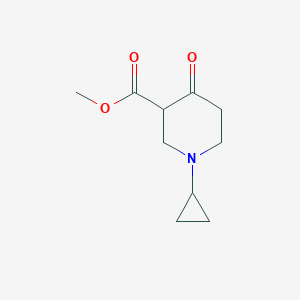

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

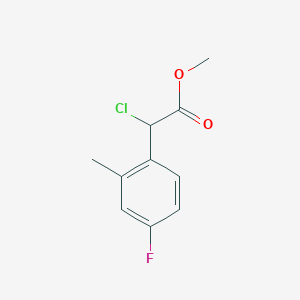

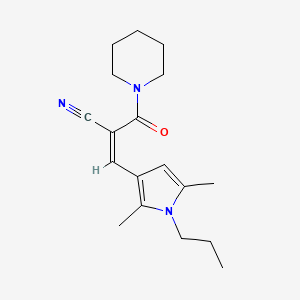

“Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate” is a chemical compound with the CAS Number: 908095-31-8 . It has a molecular weight of 197.23 . It is also known as CX-516, and it is a selective positive allosteric modulator (PAM) of the AMPA subtype of glutamate receptors.

Synthesis Analysis

The synthesis of similar compounds involves the addition of benzylamine to methyl acrylate under reflux conditions, generating N,N-dimethyl-β-propanoate benzylamine. Then, under reflux with sodium methoxide, it cyclizes to form the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then converted to the desired product with hydrochloric acid .Molecular Structure Analysis

The IUPAC name of this compound is methyl 1-cyclopropyl-4-hydroxy-1,2,5,6-tetrahydro-3-pyridinecarboxylate . The Inchi Code is 1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Antibacterial Activity

Antibacterial Agents Synthesis : A study by Bouzard et al. (1992) explored the synthesis of fluoronaphthyridines, including derivatives with the 1-cyclopropyl appendage, demonstrating their potential as antibacterial agents. This research highlighted the significant in vitro and in vivo antibacterial activities of these compounds (Bouzard et al., 1992).

Role in Antimicrobial Synthesis : Further, Miyamoto et al. (1995) synthesized a series of 1-cyclopropyl-6-fluoro-1, 4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, which demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae (Miyamoto et al., 1995).

Synthetic Methodologies

Enantioselective Benzylation : Wang et al. (2018) reported the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, showcasing a method beneficial for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Preparation of Analogs : Liu Zhe (2001) focused on preparing 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, demonstrating a multi-step synthetic process with an overall yield of 48%, emphasizing the compound's potential in various syntheses (Liu Zhe, 2001).

Functionalized Derivatives Synthesis : Brückner and Reissig (1985) elaborated on the synthesis of functionalized furan derivatives, utilizing methyl 2-siloxycyclopropanecarboxylates, including the creation of methyl tetrahydrofuran-3-carboxylates and their oxo analogues (Brückner & Reissig, 1985).

Biological Activity Studies

- NMDA Receptor Antagonists : Dappen et al. (1991) synthesized cyclopropyl analogs related to 2-amino-5-phosphonopentanoic acid, assessing their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. They found that the 4,5-methano-AP5 analog was a potent selective NMDA antagonist, though less potent than CGS 19755 (Dappen et al., 1991).

Structural and Stereochemical Studies

- Stereochemistry of Derivatives : Vafina et al. (2003) investigated the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, leading to the formation of 6- and 6,8-substituted derivatives. The study delved into the stereochemical aspects of these reactions and the transformations of the products (Vafina et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUYUIVHPZAXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908095-31-8 |

Source

|

| Record name | methyl 1-cyclopropyl-4-oxo-3-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)

![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)